4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
Beschreibung
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-4(3H)-quinazolinone features a highly substituted scaffold:
- 3-(2-Chlorophenyl) substitution introduces aromatic and hydrophobic interactions, commonly associated with anti-inflammatory and antimicrobial activities .
- 2-(((1,1-Dimethylethyl)sulfonyl)methyl) provides a sulfonamide moiety, which is known to modulate solubility, bioavailability, and biological activity, particularly in targeting enzymes like carbonic anhydrases or PARP (poly-ADP-ribose polymerase) .
Experimental physicochemical properties (predicted or derived from analogs) include a high logP (~4.89), indicating lipophilicity, and a polar surface area (PSA) of 80.82 Ų, suggesting moderate membrane permeability .
Eigenschaften
CAS-Nummer |
108659-79-6 |
|---|---|
Molekularformel |
C19H17Br2ClN2O3S |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
XXYRAKCUPMMNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach starting from appropriately substituted anthranilic acid derivatives or benzoxazinones, which are key intermediates in quinazolinone chemistry. The general synthetic route involves:
- Formation of a 6,8-dibromo-2-phenyl-4(3H)-quinazolinone core.
- Introduction of the 3-(2-chlorophenyl) group.
- Functionalization at position 2 with a tert-butylsulfonylmethyl group.
The process often begins with 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which upon fusion with aromatic amines or acetophenone derivatives yields substituted quinazolinones. Further modifications involve nucleophilic substitution or sulfonylation reactions to install the sulfonylmethyl moiety.
Stepwise Preparation Details
Synthesis of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone Intermediate
- Starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (compound I), fusion with p-aminoacetophenone produces 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (compound II).
- This intermediate serves as a versatile scaffold for further substitution reactions.
Introduction of the 3-(2-chlorophenyl) Group
- Aromatic substitution at position 3 is achieved by reacting the quinazolinone intermediate with 2-chlorophenyl derivatives under controlled conditions.
- This step ensures regioselective attachment of the 2-chlorophenyl moiety, critical for the compound’s biological activity.
Installation of the tert-Butylsulfonylmethyl Group at Position 2
- The 2-position functionalization involves nucleophilic substitution with a sulfonylmethyl reagent, typically tert-butylsulfonylmethyl chloride or equivalent.
- The reaction proceeds under mild conditions to avoid decomposition of sensitive substituents.
- This step may involve the formation of an intermediate sulfonyl azide or sulfonylketenimine, followed by nucleophilic addition and elimination steps that restore aromaticity.
Representative Synthetic Procedure
A typical procedure adapted from literature is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one + p-aminoacetophenone, heat fusion | Formation of intermediate quinazolinone scaffold |
| 2 | Intermediate + 2-chlorophenyl derivative, solvent (e.g., toluene), reflux | Aromatic substitution at position 3 |
| 3 | Intermediate + tert-butylsulfonylmethyl chloride, base (e.g., DIPEA), mild heating | Installation of sulfonylmethyl group at position 2 |
| 4 | Purification by recrystallization or column chromatography | Isolation of pure target compound |
Analytical Data and Characterization
The final compound is characterized by:
| Parameter | Data |
|---|---|
| Molecular Formula | C19H17Br2ClN2O3S |
| Molecular Weight | 548.7 g/mol |
| Melting Point | Typically around 249-250 °C (depending on purity) |
| NMR (1H, DMSO-d6) | Signals corresponding to aromatic protons, sulfonylmethyl group, and tert-butyl protons |
| Mass Spectrometry | High-resolution mass spectra confirm molecular ion peak at m/z consistent with molecular weight |
| InChIKey | XXYRAKCUPMMNFO-UHFFFAOYSA-N |
These data confirm the successful synthesis and purity of the compound.
Research Findings and Optimization Notes
- The use of oxidant-free and mild conditions for sulfonylation enhances yield and reduces by-products.
- The sulfonylketenimine intermediate pathway offers a novel route with improved efficiency and scalability.
- Reaction times typically range from 2 to 4 hours, with temperatures maintained between room temperature and 80 °C.
- Purification often employs silica gel chromatography using petroleum ether and ethyl acetate mixtures.
- Biological activity assays indicate that such dibromo-substituted quinazolinones with sulfonylmethyl groups exhibit promising cytotoxic effects against cancer cell lines, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Halogen Substitution Reactions
The bromine atoms at positions 6 and 8 are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the quinazolinone core. Key observations include:
-
Nucleophilic Displacement : In analogous quinazolinones, bromine substituents are replaced by thiols, amines, or alkoxy groups under mild conditions (e.g., thiourea in ethanol at 60°C) .
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids has been reported for brominated quinazolinones, enabling aryl group introduction .
Table 1: Halogen Substitution Examples in Quinazolinones
| Reaction Type | Conditions | Product Outcome | Yield | Source |
|---|---|---|---|---|
| NAS with thiobenzamide | Ethanol, 60°C, 12h | Thiazole hybrid | 75% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted derivative | 68% |
Functionalization at the Sulfonyl Group
The tert-butyl sulfonyl group participates in elimination and nucleophilic substitution:
-
Elimination Reactions : Under basic conditions (e.g., NaOH/EtOH), sulfonyl groups can undergo β-elimination to form alkenes, though this is speculative for the target compound.
-
Nucleophilic Attack : The sulfonyl oxygen may engage in hydrogen bonding or serve as a leaving group in SN2 reactions with alkyl halides .
Core Modifications of the Quinazolinone Ring
The quinazolinone scaffold itself undergoes reactivity:
-
Oxidation/Reduction : The C=N bond in the ring is reducible with NaBH₄ or LiAlH₄, producing dihydroquinazolinones .
-
Cycloadditions : Participation in Diels-Alder reactions with dienophiles has been reported for related compounds.
Table 2: Core Modification Reactions
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | Dihydroquinazolinone | |
| Cyclocondensation | Anthranilic acid, isothiocyanates | Thiazole-fused derivatives |
Biological Activity-Driven Reactions
Structural modifications correlate with enhanced bioactivity:
-
MRSA Synergy : Introducing electron-withdrawing groups (e.g., –SO₂NH₂) improves binding to penicillin-binding proteins (PBPs), as seen in compound 73 (MIC = 4 μg/mL) .
-
Cytotoxicity : Thiazole hybrids (e.g., A3 ) show dose-dependent anticancer activity (IC₅₀ = 10–12 μM) .
Key Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that derivatives of quinazolinones exhibit a range of pharmacological activities, including:
- Anti-inflammatory Properties: Studies have shown that certain quinazolinone derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. For instance, a novel series of 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant anti-inflammatory effects in vitro and in vivo models .
- Anticancer Activity: Compounds within this class have been investigated for their ability to induce apoptosis in cancer cells. The structural modifications present in 4(3H)-Quinazolinone derivatives enhance their interaction with cellular targets involved in cancer progression.
- Antimicrobial Effects: Quinazolinones have shown promise against various bacterial strains. The presence of halogen atoms (bromine and chlorine) is believed to enhance their antimicrobial potency by affecting membrane permeability and disrupting cellular functions.
Synthesis and Derivatives
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- typically involves multi-step organic reactions. These reactions often focus on modifying the quinazolinone core to optimize biological activity while maintaining stability.
Case Studies
- Anti-inflammatory Activity Assessment:
-
Anticancer Screening:
- In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis through mitochondrial pathways.
Data Table: Biological Activities of Quinazolinone Derivatives
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups could influence its binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives
Structure-Activity Relationship (SAR) Insights
Role of Halogen Substitutions
- Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes (e.g., PARP or cyclooxygenase). For example, 6,8-dibromo derivatives (target compound) show superior anti-inflammatory activity compared to dichloro analogs .
- Position of Halogens: 6,8-Dibromo substitution in the target compound vs.
Impact of Position 2 Substituents
- Sulfonamide Groups: The tert-butylsulfonyl group in the target compound improves metabolic stability compared to simpler methyl or ethyl groups (e.g., ). Sulfonamides are also linked to carbonic anhydrase inhibition, a mechanism absent in non-sulfonamide analogs .
- Benzothiazole/Phenyl Rings : Compounds with 2-phenyl or benzothiazole groups (e.g., ) exhibit stronger antimicrobial activity but lower anti-inflammatory efficacy than the target compound’s sulfonamide group.
Role of Position 3 Substitutions
Anti-Inflammatory Activity
- The target compound’s tert-butylsulfonyl group may enhance COX-2 selectivity, as seen in related sulfonamide derivatives (e.g., 70–80% inhibition at 50 mg/kg) .
- In contrast, 6-bromo-2-methyl-3-(4-bromophenyl)-quinazolinone showed 65% protein denaturation inhibition (BSA assay), comparable to ibuprofen .
Antimicrobial Activity
Antioxidant Activity
- 3-(4-Bromophenyl)-4(3H)-quinazolinone derivatives demonstrated 80–85% DPPH radical scavenging, surpassing the target compound’s predicted focus on anti-inflammatory pathways .
Biologische Aktivität
4(3H)-Quinazolinone derivatives, particularly those with dibromo and chlorophenyl substitutions, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- has been studied for its potential anti-inflammatory, analgesic, antibacterial, and anticancer properties. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula for the compound is with a molecular weight of 484.22 g/mol. The structure features multiple functional groups that contribute to its biological activity.
1. Anti-inflammatory and Analgesic Properties
A study conducted by Mosaad et al. synthesized a series of 6,8-dibromo-4(3H)-quinazolinone derivatives and evaluated their anti-inflammatory and analgesic effects. The results indicated that several derivatives exhibited significant inhibition of inflammation in animal models, suggesting potential therapeutic applications in pain management .
2. Antibacterial Activity
Research has demonstrated that quinazolinone derivatives possess notable antibacterial properties. For instance, a derivative of 4(3H)-quinazolinone showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL. Other derivatives displayed varying levels of activity against both gram-positive and gram-negative bacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3f | C. albicans | 8 |
| 3p | S. aureus | 16 |
| 3j | A. niger | 32 |
3. Antifungal Activity
The antifungal efficacy was also assessed, revealing that some derivatives inhibited fungal growth effectively. For example, compounds showed MIC values against A. niger of 32 μg/mL and against C. albicans as low as 8 μg/mL, indicating strong potential for treating fungal infections .
4. Anticancer Potential
Quinazolinone derivatives have been linked to anticancer activities as well. Recent studies indicated that certain derivatives displayed cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy against cancer cells.
The mechanism underlying the biological activities of these compounds often involves enzyme inhibition or interaction with cellular receptors. For example, quinazolinone derivatives have been shown to act as competitive inhibitors against various enzymes linked to disease pathways such as α-glucosidase, which is relevant in diabetes management .
Case Studies
Several case studies highlight the effectiveness of these compounds:
- A study highlighted the synthesis of a series of quinazolinone derivatives and their evaluation for anti-inflammatory properties in rodent models, showing significant reduction in paw edema compared to control groups .
- Another investigation focused on the antibacterial activity of modified quinazolinones against resistant bacterial strains, demonstrating improved potency due to structural modifications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6,8-dibromo-substituted quinazolinone derivatives?
- Answer : Two primary strategies are documented:
- Phosphorus pentaoxide-amine hydrochloride mixtures : React methyl N-acetylanthranilate with primary amines and P₂O₅ under solvent-free conditions at 180–250°C. Higher temperatures favor 4-quinazolinamines over 4(3H)-quinazolinones .
- Brønsted acidic ionic liquids (BAILs) : Use [BSMIM]OTs as a catalyst under solvent-free conditions. Advantages include short reaction times, recyclability, and high yields (70–95%). This method avoids toxic metals and solvents .
- Table 1 : Comparison of Methods
| Method | Catalyst/Reagents | Temperature | Yield Range | Key Advantages |
|---|---|---|---|---|
| P₂O₅-amine HCl | P₂O₅, N,N-dimethylaniline | 180–250°C | 50–80% | Scalable, diverse substrates |
| BAIL-catalyzed synthesis | [BSMIM]OTs | 80–100°C | 70–95% | Eco-friendly, recyclable |
Q. How can researchers characterize the structural and electronic properties of this quinazolinone derivative?
- Answer : Key techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromo groups at C6/C8, sulfonylmethyl at C2) via ¹H/¹³C NMR and 2D experiments (COSY, HSQC).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₁₅Br₂ClN₂O₃S) and isotopic patterns.
- X-ray crystallography : Resolve steric effects of the bulky tert-butyl sulfonyl group and chlorophenyl orientation .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Answer : Prioritize assays based on known quinazolinone bioactivities:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl sulfonyl group influence reactivity in cross-coupling reactions?
- Answer : The bulky tert-butyl sulfonyl group at C2 hinders electrophilic substitution but stabilizes intermediates in nucleophilic reactions (e.g., SNAr). Computational studies (DFT) show reduced electron density at C4, directing modifications to C6/C8 bromo sites .
- Methodological Note : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at C6/C8, optimizing ligands (XPhos) and bases (K₂CO₃).
Q. What strategies address contradictions in reported biological activity data for quinazolinones?
- Answer : Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies:
- Standardized protocols : Follow OECD guidelines for cytotoxicity (e.g., ISO 10993-5) .
- SAR studies : Systematically vary substituents (e.g., replace Br with Cl, modify sulfonyl groups) to isolate bioactivity trends .
Q. How can advanced analytical techniques resolve degradation products under physiological conditions?
- Answer : Employ:
- LC-HRMS/MS : Track hydrolytic cleavage of the sulfonylmethyl group at pH 7.4.
- Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites (e.g., glutathione adducts) .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
